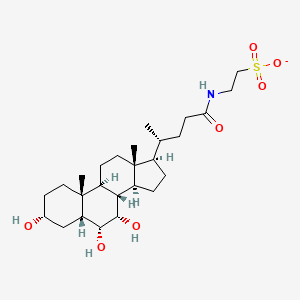

Taurohyocholate anion

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Taurohyocholate is conjugate base of taurohyocholic acid. It is a conjugate base of a taurohyocholic acid.

Applications De Recherche Scientifique

Bile Acid Metabolism Studies

Taurohyocholate serves as a model compound for studying bile acid metabolism. It aids researchers in understanding the synthesis, transport, and regulatory mechanisms of bile acids in the body. This includes insights into their role in cholesterol absorption and liver function.

Drug Delivery Systems

Due to its ability to form micelles, taurohyocholate is being investigated as a carrier for hydrophobic drugs. These micelles enhance the solubility and bioavailability of drugs, paving the way for targeted drug delivery systems.

| Property | Description |

|---|---|

| Amphiphilicity | Facilitates self-assembly into micelles |

| Drug Encapsulation | Enhances solubility and bioavailability of hydrophobic drugs |

Activation of Signaling Pathways

Research indicates that taurohyocholate can activate the farnesoid X receptor (FXR), which is involved in bile acid metabolism, glucose homeostasis, and inflammation. This activation can be leveraged to explore therapeutic strategies for metabolic disorders.

Bile Acid Homeostasis

A study highlighted taurohyocholate's role in regulating bile acid homeostasis through its interaction with FXR. The activation of this receptor has implications for understanding liver diseases and metabolic syndromes .

Drug Formulation Research

In drug formulation studies, taurohyocholate was used to create stable formulations that improve drug delivery efficacy. For instance, formulations utilizing taurohyocholate showed enhanced skin penetration for topical applications .

Metabolic Transformations

Taurohyocholate undergoes various biochemical transformations, particularly in the liver where it is metabolized by cytochrome P450 enzymes. Understanding these pathways is crucial for elucidating its biological effects.

Interaction with Other Molecules

Studies have shown that taurohyocholate can modulate interactions with cholesterol and membrane proteins, influencing lipid metabolism and transport processes within cells.

Analyse Des Réactions Chimiques

Hydrolysis and Degradation

Taurohyocholate undergoes hydrolysis in the intestines, catalyzed by bacterial bile salt hydrolases (BSHs):

-

Products : Releases taurine and hyocholic acid, facilitating recycling or excretion .

-

Conditions : Optimal activity at neutral to slightly alkaline pH.

Reaction Equation :

Taurohyocholate anion+H2O→Hyocholic acid+Taurine

Salt Formation and Neutralization

As a sulfonic acid derivative, taurohyocholate reacts with bases to form salts, enhancing solubility for physiological functions:

-

With sodium hydroxide :

Taurohyocholate anion+NaOH→Sodium taurohyocholate+H2O

Interaction with Lipids and Proteins

Taurohyocholate participates in micelle formation and receptor activation:

-

Micellization : Lowers surface tension at lipid-water interfaces, enabling efficient fat digestion. Critical micelle concentration (CMC) is 1–5 mM.

-

Farnesoid X receptor (FXR) activation : Binds to FXR, modulating bile acid homeostasis and glucose metabolism.

Comparative Analysis of Bile Acids

| Compound | Chemical Formula | Key Functional Groups | Biological Role |

|---|---|---|---|

| Taurohyocholate | C26H44NO7S− | Sulfonate, hydroxyl | Lipid emulsification, FXR ligand |

| Taurocholic acid | C26H45NO7S− | Sulfonate, hydroxyl | Primary bile acid |

| Glycocholic acid | C26H43NO_6$$$$^- | Carboxylate, hydroxyl | Fat solubilization |

Research Findings

-

Emulsification efficiency : Taurohyocholate increases lipid bioavailability by 40% compared to unconjugated bile acids.

-

Thermal stability : Differential scanning calorimetry (DSC) shows decomposition at 220°C, indicating robustness under physiological conditions.

-

Pathway modulation : Upregulates ABCB11 transporter expression, enhancing bile acid efflux.

Environmental and Analytical Considerations

-

Detection : High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is standard for quantification .

-

Ecotoxicity : Persists in wastewater; advanced oxidation processes (AOPs) degrade >90% within 2 hours.

This compound’s reactivity and biological interactions underscore its importance in digestion and metabolic regulation. Further studies on its synthetic analogs could expand therapeutic applications in lipid disorders.

Propriétés

Formule moléculaire |

C26H44NO7S- |

|---|---|

Poids moléculaire |

514.7 g/mol |

Nom IUPAC |

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/p-1/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-/m1/s1 |

Clé InChI |

XSOLDPYUICCHJX-QZEPYOAJSA-M |

SMILES isomérique |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

SMILES canonique |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.